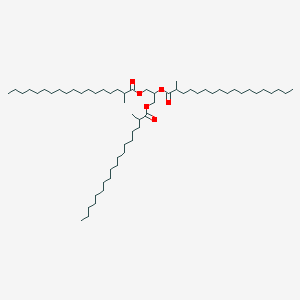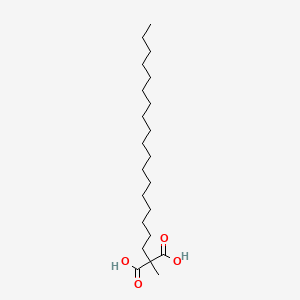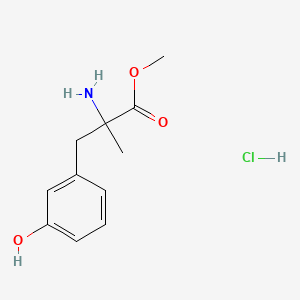
2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine
Vue d'ensemble
Description
2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with piperazine and pyrrolidine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4,6-trichloropyrimidine with piperazine and pyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups on the pyrimidine ring.
Oxidation and Reduction: The piperazine and pyrrolidine groups can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can form additional rings through intramolecular cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving organic solvents and bases.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the functional groups on the piperazine and pyrrolidine moieties.
Applications De Recherche Scientifique
2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound in chemical biology research to study cellular processes and molecular mechanisms.
Mécanisme D'action
The mechanism of action of 2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Piperazinyl)-4,6-dichloropyrimidine: This compound shares the piperazine and pyrimidine core but lacks the pyrrolidine groups.
2-(1-Piperazinyl)-4,6-dimethylpyrimidine: Similar structure with methyl groups instead of pyrrolidine.
2-(1-Piperazinyl)-4,6-diphenylpyrimidine: Features phenyl groups instead of pyrrolidine.
Uniqueness
2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine is unique due to the presence of both piperazine and pyrrolidine groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications, particularly in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
2-piperazin-1-yl-4,6-dipyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6/c1-2-8-20(7-1)14-13-15(21-9-3-4-10-21)19-16(18-14)22-11-5-17-6-12-22/h13,17H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCQTGODWFNGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)N3CCNCC3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-benzhydryl-N-[(3-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8018319.png)





![2-[2-[2-(1,1-Dideuteriodecoxy)ethoxy]ethoxy]ethanol](/img/structure/B8018393.png)



![N-[3-[4-[bis[3-[[2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]amino]propyl]amino]butyl-[3-[[2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]amino]propyl]amino]propyl]-2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanamide](/img/structure/B8018413.png)



